molecular formula C12H13N3O2 B5801505 1-(4-morpholinylcarbonyl)-1H-benzimidazole

1-(4-morpholinylcarbonyl)-1H-benzimidazole

Cat. No. B5801505
M. Wt: 231.25 g/mol
InChI Key: RAQMMAATLOBOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-morpholinylcarbonyl)-1H-benzimidazole, also known as PHMB, is a benzimidazole derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

1-(4-morpholinylcarbonyl)-1H-benzimidazole exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-morpholinylcarbonyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects on the body. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients.

Advantages and Limitations for Lab Experiments

1-(4-morpholinylcarbonyl)-1H-benzimidazole has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, including its low solubility in water and its potential to form aggregates in solution.

Future Directions

There are several future directions for the scientific research of 1-(4-morpholinylcarbonyl)-1H-benzimidazole. One potential direction is the development of new synthetic methods for the production of 1-(4-morpholinylcarbonyl)-1H-benzimidazole. Another potential direction is the investigation of the potential applications of 1-(4-morpholinylcarbonyl)-1H-benzimidazole in the treatment of other diseases, including neurodegenerative disorders and infectious diseases. Additionally, future research could focus on the optimization of the pharmacological properties of 1-(4-morpholinylcarbonyl)-1H-benzimidazole, including its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-(4-morpholinylcarbonyl)-1H-benzimidazole involves the reaction of 4-morpholinylcarbonyl chloride with o-phenylenediamine in the presence of a base. This reaction results in the formation of 1-(4-morpholinylcarbonyl)-1H-benzimidazole, which can be purified using various chromatographic techniques.

Scientific Research Applications

1-(4-morpholinylcarbonyl)-1H-benzimidazole has been extensively studied in various scientific research studies for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

properties

IUPAC Name

benzimidazol-1-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(14-5-7-17-8-6-14)15-9-13-10-3-1-2-4-11(10)15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMMAATLOBOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoimidazol-1-yl-morpholin-4-yl-methanone

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